molecular formula C6H6N2O3 B033464 2-Acetyl-5-nitropyrrole CAS No. 32116-25-9

2-Acetyl-5-nitropyrrole

Cat. No. B033464
CAS RN: 32116-25-9
M. Wt: 154.12 g/mol
InChI Key: LIJJWPMRFYFJFR-UHFFFAOYSA-N
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Description

2-Acetyl-5-nitropyrrole is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle .


Synthesis Analysis

Pyrrole synthesis has been a topic of interest due to its biological activities and applications in pharmaceuticals and material science . Various methods have been reported for the synthesis of pyrrole derivatives . For instance, one approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-nitropyrrole consists of a pyrrole ring with acetyl and nitro functional groups attached. The molecular weight of this compound is 154.1234 .


Chemical Reactions Analysis

Pyrrole and its derivatives undergo various chemical reactions. For instance, pyrrole can undergo substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . Additionally, pyrrole can undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

Scientific Research Applications

Medicinal Chemistry

Pyrrole, the core structure of 2-Acetyl-5-nitropyrrole, is known as a biologically active scaffold possessing a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Anti-Trypanosoma cruzi Activity

In the search for new and safe anti-Trypanosoma cruzi derivatives involving nitroheterocycles, 1-substituted 2-nitropyrrole compounds have been synthesized and biologically evaluated . These compounds show activity against T. cruzi intracellular amastigotes form .

Synthesis of β-nitropyrroles

The synthesis of nitropyrrole based on aliphatic nitration was first achieved at the beginning of the twentieth century . This process involves the reaction of the sodium salt of nitromalondialdehyde with glycine ethyl ester hydrochloride .

Antipsychotic Properties

Drugs containing a pyrrole ring system are known to have antipsychotic properties . This suggests that 2-Acetyl-5-nitropyrrole could potentially be used in the development of new antipsychotic drugs.

Anticancer Activity

Pyrrole-based drugs are known to have anticancer properties, particularly against leukemia, lymphoma, and myelofibrosis . This suggests that 2-Acetyl-5-nitropyrrole could potentially be used in the development of new anticancer drugs.

Antibacterial and Antifungal Properties

Pyrrole-based drugs are also known to have antibacterial and antifungal properties . This suggests that 2-Acetyl-5-nitropyrrole could potentially be used in the development of new antibacterial and antifungal drugs.

Future Directions

Pyrrole and its derivatives have been the subject of extensive research due to their diverse biological activities and potential applications in various fields . Future research may focus on exploring the therapeutic potential of 2-Acetyl-5-nitropyrrole and other pyrrole derivatives, as well as developing more efficient synthesis methods .

properties

IUPAC Name

1-(5-nitro-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4(9)5-2-3-6(7-5)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJJWPMRFYFJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185905
Record name Ketone, methyl (5-nitro-2-pyrrolyl)
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32116-25-9
Record name 1-(5-Nitro-1H-pyrrol-2-yl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-5-nitropyrrole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(5-nitro-1H-pyrrol-2-yl)-
Source DTP/NCI
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Record name Ketone, methyl (5-nitro-2-pyrrolyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-5-NITROPYRROLE
Source FDA Global Substance Registration System (GSRS)
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